5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione
Description
5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic benefits .
Properties
IUPAC Name |
5-[(2-aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-5-4-6-12(9-11)22-17(24)13(16(23)21-18(22)25)10-20-15-8-3-2-7-14(15)19/h2-10,24H,19H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCCUDXHFCGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=C3N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid under mild conditions in ethanol media . This one-pot reaction provides a simple and efficient way to prepare the compound with good yields.
Chemical Reactions Analysis
5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its diverse biological activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione can be compared with other pyrimidine derivatives such as 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione . While both compounds share a pyrimidine core, their substituents and resulting biological activities differ. The unique structure of 5-[(2-Aminophenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione contributes to its distinct therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
